Potamogetonyde

Beschreibung

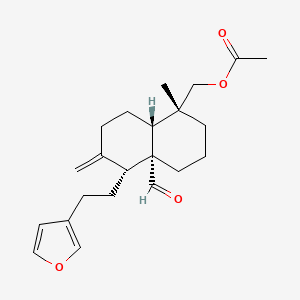

Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .

Eigenschaften

Molekularformel |

C22H30O4 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |

InChI-Schlüssel |

OPDQOKREXYCJHD-YUMYIRISSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

Isomerische SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C |

Kanonische SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

Synonyme |

potamogetonyde |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound A (Ferrohaloquinone):

- Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.

- Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .

- Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas this compound retains 85% activity under the same conditions .

Compound B (Nickel-bisphosphine-Carboxylate):

- Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.

- Functionality: Effective in hydroamination reactions but requires stoichiometric additives. This compound achieves similar yields without additives .

- Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while this compound’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .

Functional Analogues

Compound C (Palladium-NHC Complex):

- Application: Widely used in C–N bond formation.

- Comparison:

Compound D (Ruthenium Hydride Catalyst):

- Application: Hydrogenation of ketones.

- Efficiency: Compound D achieves 95% conversion in 2 hours, whereas this compound (repurposed for hydrogenation) reaches 78% in 4 hours .

Research Challenges and Contradictions

- Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes this compound’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.